Benzenamine, 4-nitro-N-(phenylmethylene)-

Catalog No.
S3722196
CAS No.
785-81-9
M.F
C13H10N2O2
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenamine, 4-nitro-N-(phenylmethylene)-

CAS Number

785-81-9

Product Name

Benzenamine, 4-nitro-N-(phenylmethylene)-

IUPAC Name

N-(4-nitrophenyl)-1-phenylmethanimine

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-10H

InChI Key

NYJOAZXGKLCRSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-]

Benzenamine, 4-nitro-N-(phenylmethylene)-, also known as 4-Nitrobenzylidene Aniline, is an organic compound characterized by the presence of a nitro group and an imine structure connected through a phenyl ring. Its molecular formula is C₁₃H₁₀N₂O₂, with a molecular weight of 226.23 g/mol. This compound appears as a yellow crystalline solid and is soluble in organic solvents like acetone and ethanol but insoluble in water. Its structure consists of a nitro group attached to the benzene ring of the aniline moiety, forming a significant part of its chemical reactivity and biological properties .

Typical for imines and nitro compounds, including:

  • Reduction: The nitro group can be reduced to an amine under appropriate conditions.
  • Nitration: The aromatic system can participate in electrophilic aromatic substitution reactions.
  • Condensation: It can react with aldehydes or ketones to form additional imines .

Benzenamine, 4-nitro-N-(phenylmethylene)- exhibits several biological activities:

  • Antifungal Properties: It has shown effectiveness against various fungal strains.
  • Antioxidant Activity: The compound acts as an antioxidant, potentially protecting cells from oxidative stress.
  • Cytotoxic Effects: Some studies indicate that it may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer treatment .

The synthesis of Benzenamine, 4-nitro-N-(phenylmethylene)- typically involves the following methods:

  • Condensation Reaction: The most common method is the condensation of aniline with 4-nitrobenzaldehyde in the presence of an acid catalyst such as sulfuric acid.
  • Friedel-Crafts Alkylation: This method may also be employed to introduce the nitro group into the aromatic system.
  • Mannich Reaction: A variation involving amines and aldehydes can also be utilized for its synthesis .

This compound finds applications in various fields:

  • Chemical Research: It serves as a precursor for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activities, it may have potential uses in drug development.
  • Analytical Chemistry: It can be utilized in chromogenic reactions for detecting specific analytes .

Interaction studies involving Benzenamine, 4-nitro-N-(phenylmethylene)- focus on its reactivity with biological macromolecules. Research indicates that it may interact with proteins and nucleic acids, leading to alterations in their functions. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems .

Benzenamine, 4-nitro-N-(phenylmethylene)- shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaBiological ActivityUnique Features
Benzenamine (Aniline)C₆H₅NH₂AntibacterialBasic amine structure
4-NitroanilineC₆H₄N₂O₂AntimicrobialContains a nitro group
N-(Phenylmethylene)benzenamineC₁₃H₁₁NModerate cytotoxicityLacks the nitro group
DiphenylamineC₁₂H₁₁NAntioxidantTwo phenyl groups

Benzenamine, 4-nitro-N-(phenylmethylene)- is unique due to its specific combination of a nitro group and imine functionality, which contributes to its distinct chemical reactivity and biological properties compared to other similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

226.074227566 g/mol

Monoisotopic Mass

226.074227566 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-08-20

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